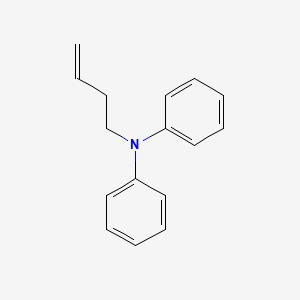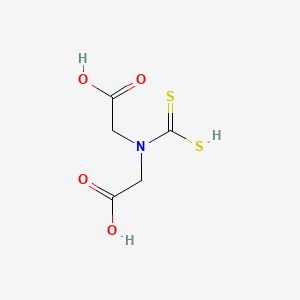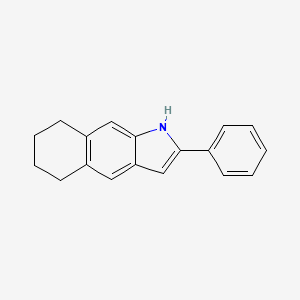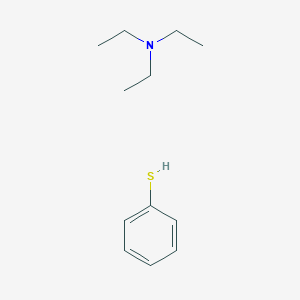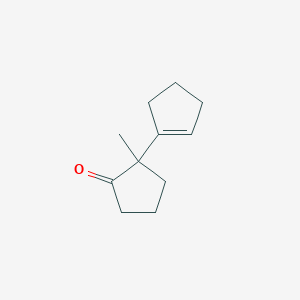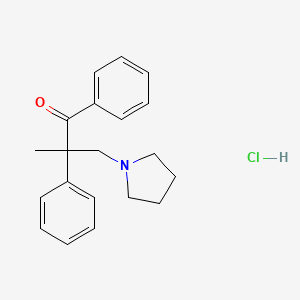
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a propiophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of propiophenone derivatives with pyrrolidine under specific conditions. . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-phenyl-3-(1-piperidinyl)-1-propanone hydrochloride
- 3-Methyl-α-Pyrrolidinopropiophenone (hydrochloride)
- 4’-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
Uniqueness
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a propiophenone moiety
特性
CAS番号 |
40281-23-0 |
|---|---|
分子式 |
C20H24ClNO |
分子量 |
329.9 g/mol |
IUPAC名 |
2-methyl-1,2-diphenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-20(16-21-14-8-9-15-21,18-12-6-3-7-13-18)19(22)17-10-4-2-5-11-17;/h2-7,10-13H,8-9,14-16H2,1H3;1H |
InChIキー |
FYGJHBPMTIZVSW-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


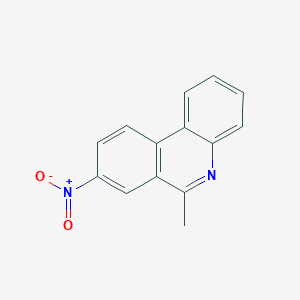
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
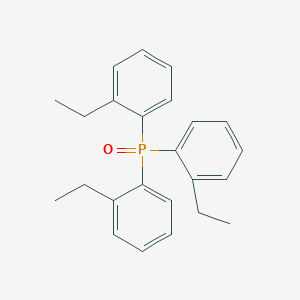
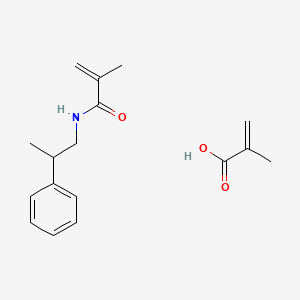
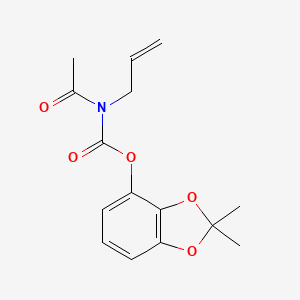
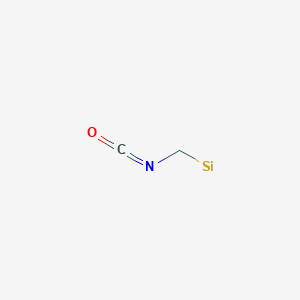
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
